molecular formula C19H19NO2S2 B2889740 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide CAS No. 2097868-60-3

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide

Cat. No.: B2889740
CAS No.: 2097868-60-3
M. Wt: 357.49
InChI Key: LMLUDTHKHLMMCI-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is a benzamide derivative characterized by dual thiophen-3-yl substituents: one on the benzamide core and another on the hydroxypropyl side chain. The compound features a hydroxyl group in the propyl chain, which introduces hydrophilicity, balanced by the lipophilic thiophene rings.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-19(22,10-14-6-8-23-11-14)13-20-18(21)16-4-2-15(3-5-16)17-7-9-24-12-17/h2-9,11-12,22H,10,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLUDTHKHLMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of 4-(thiophen-3-yl)benzoic acid, which can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by oxidation.

    Amidation Reaction: The benzoic acid derivative is then converted to the corresponding benzamide using reagents such as thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with an amine.

    Introduction of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic substitution reaction, where the benzamide is reacted with 2-bromo-2-(thiophen-3-yl)propan-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of thiophene rings suggests possible applications in drug design, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to the conductive properties of thiophene derivatives.

Mechanism of Action

The mechanism by which N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the hydroxy and amide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

A. Substituent Position and Electronic Effects

  • Thiophen-3-yl vs. Thiophen-2-yl: Compounds like N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a, ) exhibit thiophen-2-yl substitution, which alters electronic distribution compared to the target compound’s thiophen-3-yl groups.
  • Dual Thiophene Motifs: The target compound’s dual thiophen-3-yl groups distinguish it from mono-substituted analogs (e.g., ’s N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide). This duality may enhance hydrophobic interactions in biological membranes or receptor pockets .

B. Hydroxyalkyl Side Chains

  • Hydroxypropyl vs. Cyclopropyl: The hydroxyl group in the target’s propyl chain contrasts with rigidifying cyclopropyl groups in ’s N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b). The hydroxyl improves aqueous solubility, whereas cyclopropyl groups enhance metabolic stability by reducing oxidative degradation .
  • Comparison with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Both compounds feature hydroxyalkyl groups, but the target’s thiophene substituents confer greater lipophilicity. The N,O-bidentate directing group in ’s compound is absent in the target, suggesting divergent applications (e.g., metal catalysis vs. receptor targeting) .
Pharmacological and Physicochemical Properties

A. Solubility and Bioavailability

  • Hydrochloride Salts : ’s compounds (e.g., 4a, 5b) are formulated as hydrochlorides, enhancing solubility. The target compound, lacking ionizable groups beyond the hydroxyl, may require prodrug strategies for optimal bioavailability .
  • LogP and Membrane Permeability : The dual thiophene rings likely increase the target’s logP compared to N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), which contains a polar piperazine moiety. This difference could influence blood-brain barrier penetration for CNS targets .

B. Receptor Binding and Selectivity

  • D3 Receptor Ligands: and highlight benzamides with thiophen-3-yl groups as D3 receptor ligands.
  • Comparison with 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide () : The diazepane and trifluoromethyl groups in ’s compound improve selectivity for serotonin or dopamine receptors. The target’s simpler structure may offer broader binding promiscuity .

B. Spectral Characterization

  • 1H NMR Signatures : The target’s hydroxyl proton (~1–5 ppm) and thiophene protons (~6.5–7.5 ppm) would align with analogs in and . Aromatic protons on the benzamide core would appear as doublets or multiplets due to coupling with adjacent groups .
  • MS Data : Molecular ion peaks (M+H⁺) for similar compounds (e.g., : m/z 383) suggest the target’s molecular weight (~393–400) would be detectable via LC/MS .

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure:
The compound features a thiophene moiety, which is known for its electronic properties, linked to a benzamide framework. This combination may enhance its interaction with biological targets.

IUPAC Name:
this compound

Molecular Formula:
C17H19N3O3S2

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiophene Derivatives:
    • Utilizes the Paal–Knorr reaction, condensing 1,4-dicarbonyl compounds with phosphorus pentasulfide.
  • Benzamide Formation:
    • The formation of the benzamide structure can be achieved through acylation reactions involving appropriate amines and carboxylic acids.
  • Final Coupling:
    • The final product is obtained through nucleophilic substitution reactions, often employing catalysts like palladium or copper.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and benzamide moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
N-{2-hydroxy...}S. aureus8 µg/mL

Anticancer Activity

Studies have also explored the anticancer potential of similar benzamide derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)
Research has shown that benzamide derivatives can inhibit DHFR, a critical enzyme in the folate pathway essential for DNA synthesis in cancer cells. For example, a related compound was found to downregulate DHFR expression in resistant cancer cell lines, leading to reduced cell viability.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Compounds with similar structures have been identified as inhibitors of various enzymes (e.g., DHFR), impacting metabolic pathways crucial for cell survival.
  • Reactive Oxygen Species (ROS) Generation:
    • Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the common synthetic routes for N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Reacting a benzoyl chloride derivative with a hydroxypropylamine intermediate under anhydrous conditions.
  • Thiophene functionalization : Introducing thiophene groups via nucleophilic substitution or coupling reactions.
  • Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) or reverse-phase chromatography (e.g., acetonitrile/water gradients) to isolate the product .
    Key parameters include refluxing in dry tetrahydrofuran (THF) at 66°C for 48 hours and using catalysts like N,N-diisopropylethylamine to enhance yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer: Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm connectivity of thiophene, benzamide, and hydroxypropyl groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., LC/MS with M+H+^+ peaks) .
  • X-ray crystallography : Tools like SHELX or WinGX for single-crystal analysis, resolving bond lengths (e.g., C-N: 1.30–1.50 Å) and spatial arrangements .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer: Preliminary screening includes:
  • Enzyme inhibition assays : Competitive binding studies with fluorogenic substrates to measure IC50_{50} values.
  • Receptor binding assays : Radioligand displacement (e.g., dopamine D3 receptor binding using 3^3H-labeled ligands) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer: Discrepancies (e.g., anisotropic displacement parameters) are addressed using:
  • Validation software : PLATON or ADDSYM to check for missed symmetry or twinning .
  • Density Functional Theory (DFT) : Comparing experimental bond angles with computational models (e.g., using B3LYP/6-31G* basis sets) .
  • Multi-temperature datasets : Collecting data at 100 K and 298 K to assess thermal motion effects .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer: Yield optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., THF or acetonitrile) to stabilize intermediates .
  • Catalyst tuning : Adjusting stoichiometry of N,N-diisopropylethylamine (3.0 equivalents) to accelerate amide coupling .
  • Flow chemistry : Continuous flow reactors for precise control of reaction time and temperature, reducing side products .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer: Computational approaches include:
  • Molecular docking : AutoDock Vina to simulate binding to targets (e.g., dopamine receptors) using crystal structures from the PDB .
  • Pharmacophore mapping : Identifying critical interactions (e.g., hydrogen bonds with thiophene sulfur atoms) using Schrödinger Suite .
  • ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Data Analysis and Contradictions

Q. How to reconcile discrepancies between computational and experimental solubility data?

  • Methodological Answer:
  • Solvent parameter calibration : Adjusting COSMO-RS simulations using experimental solubility in DMSO or ethanol .
  • Hansen solubility parameters : Comparing predicted vs. observed values to refine force fields .

Q. What methods validate the purity of synthesized batches for pharmacological studies?

  • Methodological Answer:
  • HPLC-DAD/MS : Gradient elution (e.g., 10–40% acetonitrile in 0.1% formic acid) to detect impurities ≤0.1% .
  • Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological Relevance
This compoundDual thiophene, benzamide core, hydroxypropyl linkerEnhanced receptor binding due to π-π stacking of thiophenes
N-(4-methylphenyl)-N-{2-hydroxy-2-(thiophen-3-yl)ethyl}carboxamideSingle thiophene, substituted aryl groupLower metabolic stability compared to dual thiophene derivatives

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